Benzyl 2-naphthyl ether
Overview
Description
2-(Benzyloxy)naphthalene, also known as benzyl 2-naphthyl ether, is an organic compound with the chemical formula C17H14O. It is formed by linking a benzyl group and a 2-naphthyl group through an oxygen atom. This compound is known for its use as a sensitizer in thermal paper, where it facilitates the dye coloration process by lowering the melting point of the dye/developer composite .
Mechanism of Action
- Benzyl 2-naphthyl ether (BNE) is a chemical compound with the molecular formula C17H14O .
- Its primary targets are not extensively studied, but it has been identified as a sensitizer in paper recycling processes .
- In general, ethers can undergo acidic cleavage, where the ether oxygen is protonated to form a good leaving group. This can lead to elimination reactions via SN2, SN1, or E1 mechanisms .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Benzyl 2-Naphthyl Ether has been found to exert dioxin-like effects on zebrafish via aryl hydrocarbon receptors . This suggests that it may interact with these receptors, potentially influencing their activity and the biochemical reactions they are involved in.
Cellular Effects
In zebrafish embryos, exposure to this compound caused morphological abnormalities, such as pericardial edema and shortened body length . This indicates that the compound can influence cell function and development, potentially through its impact on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound’s action appears to involve the aryl hydrocarbon receptor . The compound has been found to bind to this receptor, potentially influencing its activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory studies, zebrafish embryos were exposed to this compound for up to 96 hours post-fertilization . Over this time period, the compound caused morphological abnormalities at relatively low concentrations . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability and degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage . At relatively low concentrations, the compound caused morphological abnormalities in zebrafish embryos
Metabolic Pathways
Given its interaction with the aryl hydrocarbon receptor , it may influence the metabolism of compounds that are substrates of this receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used method for preparing 2-(benzyloxy)naphthalene is through acid-catalyzed condensation of naphthalene and benzyl alcohol. In this process, benzyl alcohol and an acid catalyst (e.g., sulfuric acid) are first charged into a reaction vessel. An excess of naphthalene is then added while the reaction mixture is heated. The reaction is carried out at an appropriate temperature, resulting in the formation of 2-(benzyloxy)naphthalene .
Industrial Production Methods: Industrial production methods for 2-(benzyloxy)naphthalene typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in powder form and is characterized by its white to yellowish appearance .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl bromide.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
2-(Benzyloxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a sensitizer in thermal paper, facilitating the dye coloration process.
Biology: Potential applications in studying molecular interactions due to its unique structure.
Medicine: Can be used as a pharmaceutical intermediate for the synthesis of drugs and flavors.
Comparison with Similar Compounds
- 2-(Phenylmethoxy)naphthalene
- 2-(Phenylmethoxy)-naphthalene
- Benzyl 2-naphthyl ether
Uniqueness: 2-(Benzyloxy)naphthalene is unique due to its specific molecular structure, which allows it to act as an effective sensitizer in thermal paper. Its ability to form stable intermolecular interactions and its relatively low toxicity make it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-phenylmethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTCCDHHWYAMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210201 | |
Record name | Benzyl 2-naphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-62-7 | |
Record name | Benzyl 2-naphthyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-naphthyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 2-naphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenylmethoxy)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl 2-naphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl 2-naphthyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What is the structural characterization of benzyl 2-naphthyl ether?
A1: this compound is an aryl ether with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. While specific spectroscopic data is not provided in the abstracts, its crystal structure has been determined. In the crystal form, one molecule of this compound interacts with six neighboring molecules through C–H⋯π intermolecular interactions, forming a herringbone molecular arrangement. []
Q2: How is this compound synthesized?
A2: this compound can be synthesized using 2-naphthol and benzyl chloride as starting materials. Research highlights two main approaches:
- Phase Transfer Catalysis: This method uses a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) and sodium hydroxide. Optimal conditions involve a specific molar ratio of reactants and catalyst, a temperature of 100°C, and a reaction time of 1.5 hours, yielding this compound with a purity exceeding 99.6%. []
- Ultrasound Irradiation: This approach utilizes ultrasound and Bu4NBr as a phase transfer catalyst, employing cyclohexane as a solvent. While the yield is lower than the phase transfer method (40.5%), it offers an alternative synthetic route. []
Q3: Can this compound be used to study lignin hydrogenolysis?
A3: Yes, this compound serves as a valuable model compound for investigating the catalytic hydrogenolysis of lignin, a complex polymer found in plant cell walls. Research has shown that a Ni/N–C catalyst derived from a Ni-containing metal-organic framework (Ni-MOF) exhibits high efficiency in cleaving the C–O bonds of this compound. This reaction primarily proceeds through the direct cleavage of the Caromatic–O bond, yielding benzene and phenol as major products. Importantly, a lower H2 pressure favors monomer selectivity. []
Q4: What are the potential applications of this compound?
A4: Beyond its role in studying lignin valorization, this compound finds application as a sensitizer in thermal paper. [, ] The compound's ability to undergo specific chemical reactions upon heating makes it suitable for this purpose.
Q5: Are there alternative synthesis methods for this compound?
A5: Yes, a more recent method uses dimethylformamide as a reaction solvent, 2-naphthol and benzyl chloride as reactants, and doesn’t require a catalyst. This method boasts mild reaction conditions (100 °C for 10 hours) and yields a product with a purity exceeding 99.5%. []
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